3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid
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Overview
Description
3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid is a heterocyclic compound that features both azetidine and oxazole rings. These structures are known for their significant biological activities and are often used in medicinal chemistry for the development of new pharmaceuticals. The presence of the trifluoroacetic acid moiety enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The next step involves the aza-Michael addition of NH-heterocycles to the prepared (N-Boc-azetidin-3-ylidene)acetate to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Oxazole Ring Formation: The formation of the oxazole ring is achieved through cyclization reactions under specific conditions, often involving the use of trifluoroacetic acid as a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine and oxazole rings can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azetidine and oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds like azetidine-3-carboxylic acid and its derivatives share similar structural features and biological activities.
Oxazole Derivatives: Compounds such as 2,5-dimethyl-1,2-oxazole and its analogs are structurally related and exhibit comparable reactivity and applications.
Uniqueness
3-(Azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole stands out due to the presence of both azetidine and oxazole rings, which confer unique chemical and biological properties. The trifluoroacetic acid moiety further enhances its stability and reactivity, making it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-(azetidin-3-yl)-5-methyl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.C2HF3O2/c1-5-2-7(9-10-5)6-3-8-4-6;3-2(4,5)1(6)7/h5-6,8H,2-4H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXUZGLCBVNWSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NO1)C2CNC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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